molecular formula C15H26O2 B14700122 1,2-Cyclopentadecanedione CAS No. 23427-69-2

1,2-Cyclopentadecanedione

Cat. No.: B14700122
CAS No.: 23427-69-2
M. Wt: 238.37 g/mol
InChI Key: VZAZWURAKYCTAG-UHFFFAOYSA-N
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Description

1,2-Cyclopentadecanedione is an organic compound with the molecular formula C₁₅H₂₆O₂ It is a diketone, meaning it contains two ketone groups This compound is notable for its unique structure, which includes a 15-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Cyclopentadecanedione can be synthesized through several methods. One common approach involves the cyclization of long-chain dicarboxylic acids. For instance, the cyclization of pentadecanedioic acid under acidic conditions can yield this compound. Another method involves the oxidation of cyclopentadecanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of cyclopentadecanol. This method is preferred due to its efficiency and the relatively low cost of the starting materials. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon, which facilitates the oxidation process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclopentadecanedione undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted cyclopentadecanones, depending on the nucleophile used.

Scientific Research Applications

1,2-Cyclopentadecanedione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of large cyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1,2-Cyclopentadecanedione largely depends on the specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s diketone structure plays a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

    1,3-Cyclopentadecanedione: Another isomer with the diketone groups at different positions.

    Cyclopentadecanone: A related compound with only one ketone group.

Uniqueness: 1,2-Cyclopentadecanedione is unique due to its specific diketone structure and the position of the ketone groups. This structure imparts distinct chemical properties and reactivity compared to its isomers and related compounds. Its larger ring size also makes it an interesting subject for studies on ring strain and stability.

Properties

CAS No.

23427-69-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

cyclopentadecane-1,2-dione

InChI

InChI=1S/C15H26O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(14)17/h1-13H2

InChI Key

VZAZWURAKYCTAG-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC(=O)C(=O)CCCCCC1

Origin of Product

United States

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